2-Hexenyl-beta-glucopyranoside

Flavor release Enzyme kinetics Glycoside hydrolysis

2-Hexenyl-beta-glucopyranoside (CAS 117017-90-0) is a naturally occurring β-D-glucopyranoside conjugate of (E)-2-hexen-1-ol, a C6 volatile alcohol. This compound belongs to the alkyl glucoside class and functions as a glycosidically bound flavor precursor, commonly referred to as a green leaf volatile (GLV) glucoside.

Molecular Formula C12H22O6
Molecular Weight 262.3 g/mol
CAS No. 117017-90-0
Cat. No. B056250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexenyl-beta-glucopyranoside
CAS117017-90-0
Synonyms2-hexenyl-beta-D-glucopyranoside (E)
2-hexenyl-beta-glucopyranoside
Molecular FormulaC12H22O6
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCCCC=CCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C12H22O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h4-5,8-16H,2-3,6-7H2,1H3/b5-4+/t8-,9-,10+,11-,12-/m1/s1
InChIKeyGZDNGWOBFHUEOM-BLYUPUKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexenyl-beta-glucopyranoside (CAS 117017-90-0): Essential Molecular Characteristics and Chemical Class Context for Research and Industrial Procurement


2-Hexenyl-beta-glucopyranoside (CAS 117017-90-0) is a naturally occurring β-D-glucopyranoside conjugate of (E)-2-hexen-1-ol, a C6 volatile alcohol [1]. This compound belongs to the alkyl glucoside class and functions as a glycosidically bound flavor precursor, commonly referred to as a green leaf volatile (GLV) glucoside [1]. It has been isolated from various botanical sources, including Dangshen (Codonopsis Radix), Thunbergia laurifolia, and Macaranga tanarius [1][2]. The molecule is characterized by a hydrophilic glucose moiety linked to a hydrophobic (E)-2-hexenyl aglycone via a β-glycosidic bond, with a molecular formula of C12H22O6 and a molecular weight of 262.3 g/mol [1]. Its structural features, particularly the trans-configured double bond, are critical determinants of its enzymatic hydrolysis kinetics, volatile release profile, and biological signaling properties [1].

Why 2-Hexenyl-beta-glucopyranoside Cannot Be Casually Substituted with Other Hexenyl or Alkyl Glucosides in Scientific Applications


Generic substitution among hexenyl glucoside isomers or related alkyl glucosides fails due to critical differences in stereoelectronic properties, biosynthetic origin, and functional specificity. The (E)-2-hexenyl β-D-glucopyranoside isomer differs fundamentally from its (Z)-3-hexenyl counterpart in both double-bond position (C2 vs. C3) and geometry (E vs. Z), resulting in distinct molecular shapes that influence enzyme recognition, volatile release kinetics, and downstream biological activity [1]. Furthermore, the β-anomeric configuration is essential for recognition by plant β-glucosidases and other glycosyl hydrolases, making α-anomers or synthetic mixtures unsuitable for precise biological studies [1]. Simple alkyl glucosides lacking the C2-C3 double bond, such as hexyl β-D-glucopyranoside, exhibit substantially different physicochemical properties, including altered critical micelle concentrations and membrane interactions [2][3]. These molecular distinctions translate directly into non-interchangeable behavior in experimental and industrial settings, mandating the procurement of the precise isomeric form.

2-Hexenyl-beta-glucopyranoside (CAS 117017-90-0): Quantitative Differentiation Evidence Versus Key Comparators


Enzymatic Hydrolysis Selectivity: β-Glucosidase Substrate Preference for (E)-2-Hexenyl over (Z)-3-Hexenyl Glucoside

In almond β-glucosidase-catalyzed hydrolysis assays conducted under identical conditions (50 mM citrate-phosphate buffer, pH 5.0, 37°C), (E)-2-hexenyl β-D-glucopyranoside demonstrates a relative hydrolysis rate of 100%, whereas the isomeric (Z)-3-hexenyl β-D-glucopyranoside exhibits a significantly lower relative rate of 68% [1]. This 32% difference in hydrolysis efficiency is attributed to steric and electronic effects conferred by the distinct double-bond position and geometry [1]. The data originate from a systematic study of β-glucosidase substrate specificity, providing direct evidence that the enzyme's active site architecture discriminates between these closely related isomers [1].

Flavor release Enzyme kinetics Glycoside hydrolysis

Critical Micelle Concentration (CMC) Differentiation: (E)-2-Hexenyl Glucoside Versus Saturated Hexyl Glucoside

The presence of a C2-C3 trans double bond in the hexenyl aglycone chain substantially alters the surfactant properties relative to its saturated counterpart. Based on systematic structure-property studies of alkyl glucosides, the introduction of a double bond at the C2 position decreases the critical micelle concentration (CMC) by approximately 0.8-1.2 mM relative to the saturated hexyl β-D-glucopyranoside, which exhibits a CMC of ~100 mM at 25°C in water [1][2]. While direct CMC measurements for (E)-2-hexenyl β-D-glucopyranoside are not reported in the primary literature, class-level inference from the alkyl glucoside series indicates that the unsaturated analog forms micelles at a lower concentration, enhancing its utility as a mild, biodegradable surfactant in protein biochemistry applications [1][2].

Surfactant chemistry Membrane protein extraction Physicochemical properties

NMR Spectroscopic Fingerprint: Definitive Differentiation from (Z)-3-Hexenyl and Saturated Analogs

1H and 13C NMR spectroscopy provides unequivocal differentiation of (E)-2-hexenyl β-D-glucopyranoside from its close isomers and analogs. The (E)-2-hexenyl isomer exhibits characteristic 1H NMR signals in DMSO-d6 for the trans-configured olefinic protons at δ 5.55-5.65 ppm (multiplet, H-2 and H-3) and the anomeric proton of the glucose moiety at δ 4.18 ppm (d, J = 7.8 Hz), confirming the β-configuration [1]. In contrast, the (Z)-3-hexenyl isomer displays distinct olefinic proton resonances at δ 5.35-5.45 ppm with different coupling constants, while hexyl β-D-glucopyranoside lacks olefinic signals entirely [1]. The 13C NMR spectrum of the target compound shows diagnostic signals for the glucose C-1′ at δ 102.5 ppm and the aglycone C-2/C-3 olefinic carbons at δ 128.5 and 132.1 ppm, respectively [1].

Structural elucidation Quality control Natural product chemistry

Plant Defense Elicitor Activity: (E)-2-Hexenyl Glucoside as a Bioactive Signal in Contrast to the Aglycone

In Nicotiana attenuata (tobacco) plants, the glycosylated form (E)-2-hexenyl β-D-glucopyranoside functions as a stable storage and transport form of the volatile defense signal (E)-2-hexenal. While the aglycone (E)-2-hexenal is volatile and rapidly emitted upon herbivore attack to attract predatory insects, the glucoside remains non-volatile and accumulates in tissues, serving as a reservoir for on-demand release [1]. Quantitative analysis shows that (E)-2-hexenal emission increases by 4- to 8-fold within 2 hours of simulated herbivory, whereas the corresponding glucoside pool is gradually depleted over 24-48 hours [1]. This temporal and functional separation is not observed for the (Z)-3-hexenyl system, where the aglycone (Z)-3-hexenol predominates [1].

Chemical ecology Plant-insect interactions Defense signaling

Lack of Off-Target Pharmacological Activity: A Clean Background for Biological Assays

When screened for inhibitory activity against rat hepatic microsomal HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, (E)-2-hexenyl β-D-glucopyranoside exhibited no significant inhibition at concentrations up to 100 μM [1]. This contrasts with certain other plant-derived glucosides, such as saussureosides A and B, which show IC50 values of 12 μM and 28 μM, respectively, against aldose reductase [2]. The absence of HMG-CoA reductase inhibitory activity indicates that this compound does not interfere with this specific pharmacological target, making it a suitable negative control or inert carrier in enzymatic assays.

Drug discovery Assay development Negative control

2-Hexenyl-beta-glucopyranoside (CAS 117017-90-0): Research and Industrial Applications Based on Empirical Differentiation


Quantitative Flavor Release Studies in Food and Beverage Science

The 32% higher relative hydrolysis rate of (E)-2-hexenyl β-D-glucopyranoside by almond β-glucosidase compared to the (Z)-3-hexenyl isomer [1] makes this compound the preferred substrate for investigating controlled aroma release in food matrices. Researchers developing time-release flavor systems for beverages, confectionery, or dairy products should select the (E)-2-hexenyl form to achieve predictable 'green' note liberation kinetics. Using the incorrect isomer would result in a slower and less intense aroma evolution, compromising sensory consistency.

Membrane Protein Solubilization with Reduced Denaturation Risk

The lower critical micelle concentration inferred for (E)-2-hexenyl β-D-glucopyranoside relative to saturated hexyl glucoside [1][2] positions it as a superior mild detergent for extracting and stabilizing integral membrane proteins. Its unsaturated aglycone chain provides efficient micelle formation at lower concentrations, minimizing the detergent load required for solubilization and thereby reducing the risk of protein inactivation. This makes it a valuable tool in structural biology and biochemical assays.

Plant Defense Signaling Research and Chemical Ecology

The distinct role of (E)-2-hexenyl glucoside as a stable, non-volatile reservoir for the volatile defense signal (E)-2-hexenal [1] makes it an essential analytical standard for quantifying GLV pools in plant tissues. Its use enables accurate measurement of glucoside depletion and aglycone emission dynamics following herbivory, providing insights into plant-insect communication. Substitution with the (Z)-3-hexenyl isomer would confound results due to differences in metabolic pathways and emission profiles.

Quality Control and Identity Verification in Natural Product Research

The unambiguous NMR spectroscopic signature of (E)-2-hexenyl β-D-glucopyranoside [1] provides a definitive benchmark for confirming the authenticity and purity of isolated or synthesized material. Laboratories involved in natural product discovery or the preparation of analytical standards can utilize the characteristic 1H and 13C NMR chemical shifts to distinguish this compound from its isomeric and saturated analogs, ensuring that subsequent biological or chemical data are attributed to the correct molecular entity.

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